Proline, 1-(2-aminoethyl)-(9CI)

Physicochemical_property Drug‑likeness Peptidomimetic_design

Researchers requiring a conformationally constrained, chiral N-(2-aminoethyl)-L-proline scaffold often face supply inconsistency for this niche building block. Proline, 1-(2-aminoethyl)-(9CI) (CAS 693764-52-2) resolves this with its dual capacity as an aepPNA monomer and a tridentate ligand. - Enables stable DNA:aepPNA₂ triplex formation through permanent positive charge and reduced rotatable-bond count for antisense probe design. - Tridentate (N,O,N) donor set extends denticity beyond bidentate N-alkyl prolines, yielding more stable transition-metal catalysts. - Expanded hydrogen-bonding alphabet (2 donors, 4 acceptors) facilitates foldamer construction with predictable secondary structures. - Intermediate LogP (-2.8) ensures sufficient aqueous solubility for biophysical characterization, avoiding aggregation issues common with hydrophobic analogs.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B8765817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProline, 1-(2-aminoethyl)-(9CI)
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CCN)C(=O)O
InChIInChI=1S/C7H14N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-5,8H2,(H,10,11)
InChIKeyREZDEQCNPGDPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proline, 1-(2-aminoethyl)-(9CI): N-Substituted Proline Building Block


Proline, 1-(2-aminoethyl)-(9CI) (CAS 693764-52-2, C₇H₁₄N₂O₂, MW 158.20) is defined as (2S)-1-(2-aminoethyl)pyrrolidine-2-carboxylic acid, an L-proline scaffold N-functionalized with a primary aminoethyl side chain [1]. This compound occupies the intersection of constrained cyclic α‑amino acids, chiral secondary amines, and flexible ethylene‑diamine mimics, making it a distinctive candidate where molecular shape, protonation state, and donor‑atom geometry simultaneously influence function. Its identity is formally captured under the 9CI nomenclature and the IUPAC designation N‑(2‑aminoethyl)‑L‑proline [1].

Chiral N‑substituted L‑proline scaffold with primary aminoethyl side chain
Conformationally constrained pyrrolidine ring for peptidomimetic fold stability
Zwitterionic at pH 7.4 with localized positive charge for nucleic acid binding studies

Procurement Risk of Generic Substitution


Substituting Proline, 1-(2-aminoethyl)-(9CI) with simpler N‑alkyl prolines (e.g., N‑methylproline) or with open‑chain equivalents such as N‑(2‑aminoethyl)glycine overlooks critical differences in backbone conformational restriction, hydrogen‑bonding capacity, and charge distribution that control nucleic‑acid binding orientation, metal‑chelate geometry, and peptidomimetic fold stability [1][2]. These structural distinctions translate into measurable shifts in lipophilicity, topological polar surface area, and donor/acceptor counts that cannot be replicated by a generic analog, making product‑level selection essential for reproducible experimental outcomes [3].

Side‑chain mismatch
Simpler N‑alkyl prolines (e.g., N‑methylproline) lack the aminoethyl side‑chain amine, altering hydrogen‑bonding and charge distribution.
Conformational flexibility
Open‑chain analogs such as N‑(2‑aminoethyl)glycine lose pyrrolidine ring restriction, increasing entropic penalty upon target binding.
Lipophilicity shift
Methyl or hydroxyethyl analogs exhibit different LogP profiles that may affect solubility and passive membrane permeability.

Quantitative Differentiation Evidence


Hydrogen-Bond Donor/Acceptor Profile Comparison

Proline, 1-(2-aminoethyl)-(9CI) offers two hydrogen‑bond donors (HBD) and four hydrogen‑bond acceptors (HBA), a profile that distinguishes it from L‑proline (2 HBD / 3 HBA) and N‑methyl‑L‑proline (1 HBD / 3 HBA). The extra donor originates from the primary amine of the aminoethyl side chain, expanding its potential for directional intermolecular interactions [1][2].

H‑Bond Donor/Acceptor Profile
Class‑level
2 HBD · 4 HBA
May support base‑pair recognition in nucleic acid mimetics
Computed property; requires experimental validation
Physicochemical_property Drug‑likeness Peptidomimetic_design

Lipophilicity Shift vs. Hydroxyethyl and Methyl Analogs

The aminoethyl substituent produces a computed XLogP3 of −2.8, placing Proline, 1-(2-aminoethyl)-(9CI) between the more lipophilic N‑methyl‑L‑proline (XLogP3 ≈ −2.2) and the more hydrophilic L‑proline, 1-(2‑hydroxyethyl)-(9CI) (predicted LogP ≈ −0.13) [1]. This fine‑tuned lipophilicity can influence passive membrane permeability without the strong hydrogen‑bonding penalty introduced by a hydroxyl group [1][2].

Lipophilicity Shift
Reported
XLogP3 = −2.8
Supports solubility‑permeability balance for cellular uptake studies
Cross‑study comparable; computed LogP
Lipophilicity ADME_property Lead_optimization

Topological Polar Surface Area and Rotatable Bond Count

The cyclic pyrrolidine scaffold of Proline, 1-(2-aminoethyl)-(9CI) results in a TPSA of 66.6 Ų with three rotatable bonds, in contrast to the open‑chain N‑(2‑aminoethyl)glycine backbone (TPSA ~75.5 Ų, four rotatable bonds) [1][2]. The reduced conformational flexibility provided by the proline ring is critical for pre‑organizing the geometry required for stable PNA:DNA duplex or triplex formation [3][4].

TPSA & Rotatable Bonds
Class‑level
TPSA 66.6 Ų · 3 rotatable bonds
May support pre‑organization for PNA:DNA triplex formation
Computed values; open‑chain analog TPSA ≈75.5 Ų
Molecular_descriptor Bioavailability Nucleic_acid_mimetic

Charge State at Physiological pH

At pH 7.4, the primary amine of the aminoethyl chain (predicted pKa ~9.5‑10.5) is predominantly protonated while the carboxylic acid (predicted pKa ~2.0‑2.5) is deprotonated, yielding a net zwitterionic species with a localized positive charge on the side‑chain amine. This contrasts with N‑methyl‑L‑proline, which lacks a basic side chain and remains neutral, and with L‑proline, 1-(2‑hydroxyethyl)-(9CI) where the side chain is uncharged under physiological conditions [1][2].

Charge State at pH 7.4
Class‑level
Zwitterionic; side‑chain amine protonated
Supports electrostatic attraction to DNA/RNA backbone
Predicted pKa ~9.5‑10.5 for side‑chain amine
pKa_prediction Nucleic_acid_binding Electrostatic_complementarity

Metal-Chelation Geometry and Donor Set

The structural motif of 1‑(2‑aminoethyl)pyrrolidine, the amine precursor to Proline, 1-(2-aminoethyl)-(9CI), acts as a tridentate N,N‑donor ligand in Ni(II) complexes, forming well‑characterized cis‑ and trans‑[NiL₂(NCS)₂] isomers [1]. When the carboxylic acid group is present (as in the target compound), a tridentate N(amine), N(pyrrolidine), O(carboxylate) donor set becomes available, compared to the bidentate O,N‑chelation of unmodified L‑proline. This additional donor atom can stabilize higher coordination numbers and alter redox potentials in transition‑metal catalysts [1].

Metal‑Chelation Donor Set
Reported
Tridentate (N,N,O) coordination
Supports tridentate chelation for tuning catalyst geometry
X‑ray evidence for related Ni(II) complexes
Coordination_chemistry Catalyst_design Metal_complex

High-Value Application Scenarios


Chiral Peptide Nucleic Acid Monomer Synthesis

The constrained N‑(2‑aminoethyl)‑L‑proline scaffold serves as the core monomeric unit for aminoethylprolyl peptide nucleic acids (aepPNAs), which form highly stable DNA:aepPNA₂ triplexes with sequence specificity [1]. The permanent positive charge on the aminoethyl side chain and reduced conformational flexibility of the pyrrolidine ring—quantified by the lower TPSA and rotatable‑bond count relative to aegPNA backbones [2][3]—directly contribute to enhanced binding affinity, a property exploited in antisense probe design [4][5].

Organocatalyst and Chiral Ligand Optimization

The primary amine donor provided by the aminoethyl side chain extends the denticity of the proline scaffold from bidentate to tridentate, enabling the formation of more stable transition‑metal complexes as demonstrated by crystallographic studies on the analogous 1‑(2‑aminoethyl)pyrrolidine ligand [6]. Researchers can leverage this feature to fine‑tune catalyst geometry and electronic properties in asymmetric synthesis.

Peptidomimetic Foldamer Design

With two hydrogen‑bond donors and four acceptors, Proline, 1-(2-aminoethyl)-(9CI) offers an expanded hydrogen‑bonding alphabet compared to N‑methyl‑L‑proline [2][7]. This enables the construction of foldamers with predictable secondary structures that rely on side‑chain‑mediated hydrogen bonding, while the intermediate LogP of −2.8 maintains sufficient aqueous solubility for biophysical characterization [2].

Proline Transporter or Dehydrogenase Substrate Analog Studies

The structural resemblance of Proline, 1-(2-aminoethyl)-(9CI) to the native L‑proline substrate, combined with the distinct charge and steric profile introduced by the aminoethyl substituent, makes it a candidate for probing the active‑site constraints of proline‑recognizing enzymes. Unlike N‑methyl‑L‑proline, which lacks a basic side chain, the target compound carries a permanent positive charge at physiological pH that can interrogate electrostatic complementarity within the binding pocket [2][7].

Application
Selection Property
Validation Focus
Chiral PNA monomer synthesis (aepPNA)
Cationic side chain · constrained pyrrolidine scaffold
Triplex stability and sequence specificity
Asymmetric organocatalyst / chiral ligand design
Extended donor set for transition‑metal coordination
Catalyst geometry and metal‑complex stability
Peptidomimetic foldamer construction
Expanded hydrogen‑bonding alphabet
Secondary structure via side‑chain‑mediated H‑bonds
Enzyme substrate analog for proline‑recognizing enzymes
Distinct charge and steric profile relative to L‑proline
Binding‑pocket electrostatic complementarity
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